N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H26F2N4O2S and its molecular weight is 496.58. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on compounds closely related to "N-(2,4-difluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide" primarily involves the structural analysis and synthesis of heterocyclic derivatives, highlighting the chemical versatility and potential for modification. For instance, studies have detailed the formation and X-ray structure determination of heterocyclic derivatives of guanidine, underscoring the importance of structural analysis in understanding the compound's reactivity and potential bioactivity (Banfield, Fallon, & Gatehouse, 1987). Similarly, the synthesis of classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold demonstrates the scaffold's conduciveness to dual DHFR-TS and tumor inhibitory activity, with the potency determined by the 4-position substituent (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Pharmacological Potential
The pharmacological potential of these compounds has been explored, particularly in the context of antitumor agents. The design, synthesis, and biological evaluation of both classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates highlight their promise as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in the folate pathway critical for DNA synthesis and cell proliferation (Gangjee, Jain, Phan, Lin, Song, McGuire, & Kisliuk, 2006). Additionally, the antimicrobial activity of new heterocyclic compounds incorporating an antipyrine moiety, synthesized from a related key intermediate, demonstrates the broad spectrum of bioactivity that these compounds may possess (Bondock, Rabie, Etman, & Fadda, 2008).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N4O2S/c1-16(2)11-12-32-25(34)24-23(19(14-31(24)3)17-7-5-4-6-8-17)30-26(32)35-15-22(33)29-21-10-9-18(27)13-20(21)28/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBUGLRYPNNZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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